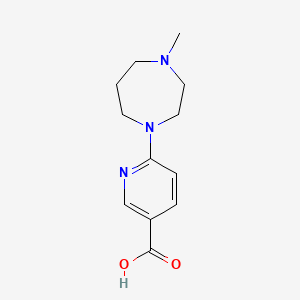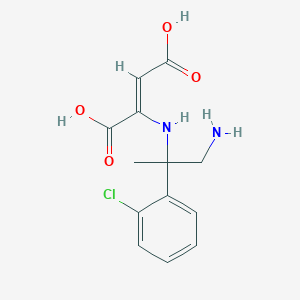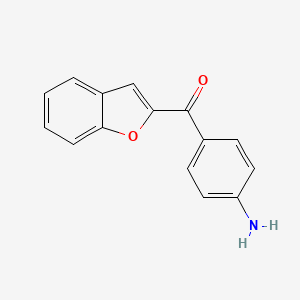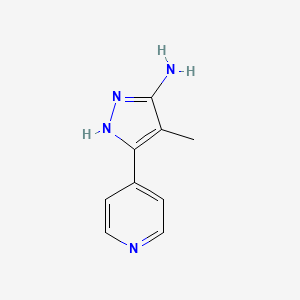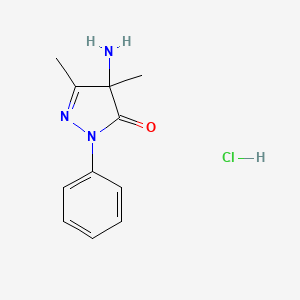
4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Overview
Description
This compound is a derivative of pyrazolone . Pyrazolone derivatives are known for their analgesic, anti-inflammatory, and antipyretic activity . It is used as a reagent for glucose determination in the presence of peroxidase and phenol .
Synthesis Analysis
A method for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde was developed . The reaction proceeded under mild conditions, which favored the retention of labile ester groups, and was completed in 1.5–2 hours .Molecular Structure Analysis
The molecular weight of this compound is 239.70 . The structure of this compound can be represented by the SMILES notation:CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2.Cl . Chemical Reactions Analysis
Azomethines with alkoxyl and alkoxycarbonyl groups were obtained in preparative yields (75–85%) through condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1 with alkoxy (formyl)phenylpyridine-3 (4)-carboxylates, 5-aryl-1,2-oxazole- and 4,5-dichloro-1,2-thiazole-3-carbaldehydes in anhydrous methanol under reflux .Scientific Research Applications
Synthesis of Azomethines
Azomethines are valuable intermediates in organic synthesis. The compound can be used to synthesize azomethines through condensation with substituted benzaldehydes . This process is significant in the development of new biologically active compounds, particularly in the pyrazolone series.
Antimicrobial and Anticancer Potential
Derivatives of this compound have been studied for their antimicrobial and anticancer properties. Research indicates that certain substitutions on the benzaldehyde portion can enhance these activities, offering a pathway for the development of new therapeutic agents .
Pharmacophore Development
The compound’s derivatives contain pharmacophoric groups that are essential for drug design. They have the potential to form metal complexes with various metals, which can be used to study the effect of topology on biological activity .
Analytical Chemistry Applications
In analytical chemistry, the compound serves as a reagent for glucose determination in the presence of peroxidase and phenol . This application is crucial for clinical blood tests and research involving glucose metabolism.
Biochemical Research
The compound’s derivatives show promise in biochemical research due to their broad range of chemical and biological properties. They are involved in the synthesis of imidazole-containing compounds, which have various biological activities .
Organic Chemistry Synthesis
In organic chemistry, the compound is used for the synthesis of heterocyclic derivatives. These derivatives are important for the development of new drugs with analgesic, anti-inflammatory, and antipyretic activities .
Mechanism of Action
Safety and Hazards
Future Directions
The promising directions of the synthesis of new biologically active compounds of the pyrazolone series include the construction of azomethine heterocyclic derivatives from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1 and aromatic or heterocyclic aldehydes . These compounds can be potential drugs and are capable of forming metal complexes with Zn, Cu, Ag, Pd, Pt, Ce, La, and other metals .
properties
IUPAC Name |
4-amino-4,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYDCWQQRWMAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





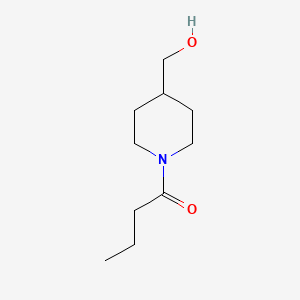
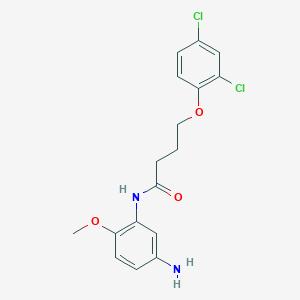
![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine](/img/structure/B1460397.png)
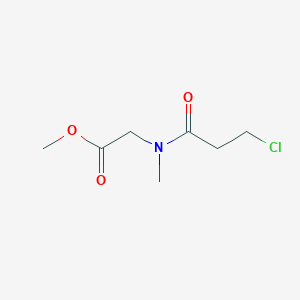
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
